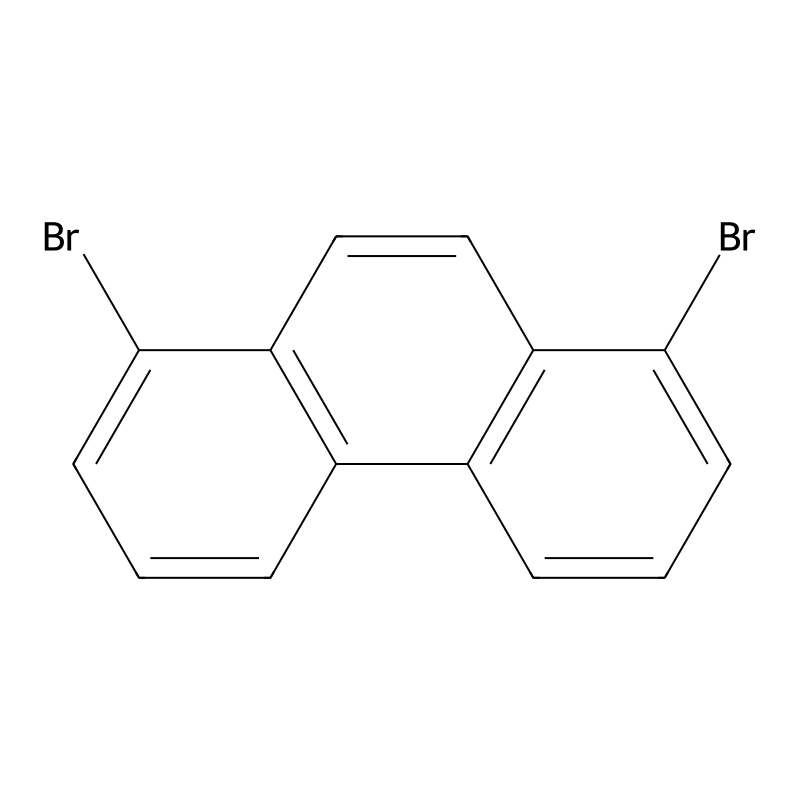

1,8-Dibromophenanthrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,8-Dibromophenanthrene is an organic compound with the molecular formula . It is a member of the phenanthrene family, characterized by the presence of two bromine atoms attached to the aromatic system at the 1 and 8 positions. This compound exhibits properties typical of polycyclic aromatic hydrocarbons, including high stability and significant electronic delocalization due to its conjugated structure. The presence of bromine atoms enhances its reactivity, making it useful in various chemical syntheses and applications in materials science.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, facilitating the formation of carbon-carbon bonds with various nucleophiles .

- Electrophilic Aromatic Substitution: The bromine atoms can direct electrophilic substitution at ortho and para positions on the phenanthrene ring, allowing for further functionalization .

- Reduction Reactions: 1,8-Dibromophenanthrene can be reduced to form derivatives with fewer bromine atoms or even completely dehalogenated compounds .

Several synthesis routes have been developed for producing 1,8-dibromophenanthrene:

- Bromination of Phenanthrene: The most straightforward method involves the bromination of phenanthrene using bromine in an appropriate solvent (e.g., carbon tetrachloride) under controlled conditions to achieve selective substitution at the 1 and 8 positions .

- Palladium-Catalyzed Reactions: More complex syntheses may involve palladium-catalyzed cross-coupling reactions starting from simpler dibromo or bromo-substituted precursors, allowing for greater functional diversity in the final product .

- Transmetalation Methods: Utilizing organometallic reagents can facilitate selective transformations leading to 1,8-dibromophenanthrene derivatives through sequential steps such as transmetalation and carbonyl addition .

1,8-Dibromophenanthrene has several important applications:

- Material Science: It serves as a building block for synthesizing semiconducting materials used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs) due to its favorable electronic properties .

- Chemical Synthesis: Its reactivity allows it to be used as an intermediate in various organic syntheses, including the preparation of more complex polycyclic aromatic hydrocarbons.

- Research Tool: In academic research, it is often used as a model compound for studying reaction mechanisms involving polycyclic aromatic hydrocarbons.

Interaction studies involving 1,8-dibromophenanthrene focus on its reactivity with different nucleophiles and electrophiles. These studies reveal insights into its potential as a precursor for more complex molecular architectures. The compound's interactions with biological systems are also being explored, particularly concerning its potential cytotoxic effects and mechanisms of action against cancer cells.

1,8-Dibromophenanthrene shares structural similarities with various other dibromo-substituted phenanthrenes and related compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,7-Dibromophenanthrene | Different bromination pattern; used in OLED applications. | |

| 3,6-Dibromophenanthrene | Another isomer with distinct reactivity; potential use in polymers. | |

| 9-Bromo-phenanthrene | Contains a single bromine atom; less reactive than dibromo variants. | |

| Phenanthrene | Parent compound; serves as a base for bromination reactions. |

Uniqueness of 1,8-Dibromophenanthrene

1,8-Dibromophenanthrene is unique due to its specific positioning of bromine atoms that influences its electronic properties and reactivity patterns compared to other dibromo-substituted phenanthrenes. Its application in advanced materials science highlights its significance in developing new technologies in organic electronics.

1,8-Dibromophenanthrene (C~14~H~8~Br~2~) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) first isolated from coal tar in 1872 by Carl Graebe and Wilhelm Rudolph Fittig. While phenanthrene itself has been studied extensively since the 19th century, the synthesis and characterization of its dibrominated analogs emerged more recently as tools for advanced organic synthesis and materials science.

The specific 1,8-dibromo substitution pattern gained prominence in the early 21st century, particularly through its role as a precursor in synthesizing π-extended aromatic systems. For example, its utility was demonstrated in 2016 when researchers employed it in an anionic cyclodehydrogenation reaction to construct axially chiral bibenzo[b]perylenyl derivatives. This reaction highlighted the compound’s capacity to serve as a building block for complex architectures, a property that has since driven its adoption in materials chemistry.

Key Identifiers and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C~14~H~8~Br~2~ | |

| Molecular Weight | 336.02 g/mol | |

| CAS Registry Number | 20342-96-5 | |

| SMILES Notation | C1=CC2=C(C=CC3=C2C=CC=C3Br)C(=C1)Br | |

| InChIKey | BUABQWKTWGKWGQ-UHFFFAOYSA-N |

Significance in Polycyclic Aromatic Hydrocarbon (PAH) Research

1,8-Dibromophenanthrene occupies a critical niche in PAH research due to its strategic bromine substitution, which enables precise functionalization at the 1- and 8-positions of the phenanthrene backbone. This regioselectivity is vital for constructing extended π-systems with tailored electronic properties.

Role in Synthesis of Chiral Materials

The compound’s utility was exemplified in the synthesis of 13,13′-bibenzo[b]perylenyl derivatives, where it served as the starting material for a potassium-mediated cyclodehydrogenation reaction. The resulting chiral structures exhibited strong circular dichroism (Δε = 330 M⁻¹cm⁻¹) and circular polarized luminescence (|g~CPL~| = 5 × 10⁻³), underscoring its importance in optoelectronic applications.

Comparative Reactivity in PAH Functionalization

The 1,8-dibromo substitution pattern contrasts with other dibromophenanthrenes (e.g., 9,10-dibromophenanthrene) in both steric and electronic effects. For instance, Schmidt and Ladner’s 1904 synthesis of 9,10-dibromophenanthrene required harsh conditions, whereas modern methods for 1,8-dibromophenanthrene leverage milder, more selective protocols. This difference arises from the reduced steric hindrance at the 1- and 8-positions compared to the crowded bay region of 9,10-substituted analogs.

Advancing Organic Electronics

In photovoltaic research, 1,8-dibromophenanthrene-derived materials enhance charge separation efficiency in organic solar cells. While direct applications are still emerging, its structural analogs have demonstrated improved electron mobility in bulk heterojunction systems. These advancements align with broader efforts to develop PAH-based materials for sustainable energy technologies.

Classical Bromination Techniques for Phenanthrene Derivatives

Classical bromination approaches for phenanthrene derivatives represent the foundational methodologies that have been developed and refined over several decades. These methods primarily rely on electrophilic aromatic substitution mechanisms and have established the fundamental principles for selective bromination at specific positions of the phenanthrene scaffold [1] [2].

The most conventional approach employs molecular bromine as the brominating agent in combination with Lewis acid catalysts. Iron-based catalysts, particularly iron tribromide (FeBr₃) and iron powder, have demonstrated consistent effectiveness in promoting bromination reactions [2] [3]. When phenanthrene is treated with bromine in the presence of iron tribromide in carbon tetrachloride at temperatures ranging from 25 to 60 degrees Celsius, yields of 60 to 85 percent can be achieved with moderate selectivity [4]. The reaction typically requires 1 to 12 hours for completion, depending on the specific reaction conditions and desired substitution pattern.

Aluminum-based Lewis acids have shown superior performance in terms of both yield and selectivity compared to iron catalysts. Aluminum trichloride (AlCl₃) in carbon disulfide provides excellent regioselectivity, achieving yields of 70 to 90 percent under mild conditions (0 to 25 degrees Celsius) [5]. The enhanced selectivity observed with aluminum catalysts is attributed to their stronger Lewis acidity and better coordination with the aromatic system, leading to more controlled electrophilic attack.

The direct bromination approach using molecular bromine without catalysts has been investigated under thermal conditions. In carbon tetrachloride at elevated temperatures (25 to 80 degrees Celsius), this method yields 40 to 70 percent of brominated products [1]. However, the selectivity is generally low, resulting in mixtures of regioisomers that require extensive purification procedures.

Mechanistic considerations for classical bromination involve the formation of a bromonium ion electrophile through the interaction of molecular bromine with Lewis acid catalysts [3]. The electrophilic species attacks the electron-rich phenanthrene ring system, preferentially at positions with higher electron density. The 9-position of phenanthrene is particularly reactive due to its enhanced nucleophilicity resulting from the fusion of three benzene rings [2].

An important observation in classical bromination is the influence of reaction temperature and solvent polarity on regioselectivity. Lower temperatures generally favor kinetic control, leading to substitution at the most reactive positions, while elevated temperatures can promote thermodynamic control with potential isomerization processes [1]. Polar solvents such as acetic acid can enhance the electrophilicity of the brominating species but may also lead to side reactions involving solvent coordination.

The stoichiometry of bromination reagents plays a crucial role in determining the extent of substitution. Using equimolar amounts of bromine typically results in monobrominated products, while excess bromine can lead to polybrominated derivatives [6]. For the synthesis of 1,8-dibromophenanthrene specifically, controlled addition of bromine equivalents is essential to achieve the desired substitution pattern without over-bromination.

Solvent effects have been systematically studied, revealing that non-polar solvents such as carbon tetrachloride and dichloromethane provide better yields and selectivity compared to polar protic solvents [7]. The choice of solvent affects both the solubility of reactants and the stability of intermediate complexes formed during the bromination process.

Modern Catalytic Approaches for Regioselective Bromination

Contemporary bromination methodologies have evolved to address the limitations of classical approaches, focusing on improved regioselectivity, milder reaction conditions, and enhanced functional group tolerance. These modern catalytic systems offer superior control over the bromination process and enable access to specific regioisomers with high precision [8] [9].

N-Bromosuccinimide (NBS) systems represent one of the most significant advances in bromination methodology. NBS serves as a controlled source of bromine radicals, enabling selective bromination under mild conditions [10]. When used in carbon tetrachloride with azobisisobutyronitrile (AIBN) as a radical initiator, NBS achieves yields of 70 to 90 percent with high selectivity for benzylic and allylic positions [11]. The mechanism involves the generation of bromine radicals that selectively abstract hydrogen atoms from activated positions, followed by bromine atom transfer to form carbon-bromine bonds.

Photochemical bromination using NBS has emerged as a particularly effective method for aromatic bromination. Under ultraviolet light irradiation at temperatures between 0 and 25 degrees Celsius, NBS provides yields of 80 to 95 percent with excellent regioselectivity [11] [10]. The photochemical activation eliminates the need for chemical initiators and allows for better control over reaction kinetics.

Ionic liquid catalysis represents a breakthrough in sustainable bromination methodology. N-Butylpyridinium nitrate ([C₄Py]NO₃) has been demonstrated as an effective metal-free catalyst for aerobic bromination [8]. This system operates at room temperature using air as the oxidant and hydrobromic acid as the bromine source, achieving yields of 60 to 85 percent. The ionic liquid catalyst can be recycled multiple times without significant loss of activity, making this approach economically viable for large-scale applications.

Hypervalent iodine-based brominating systems have shown remarkable efficiency and stability. The PIDA-AlBr₃ system (phenyliodine diacetate with aluminum tribromide) generates a stable brominating reagent (PhIOAcBr) that remains active for extended periods when stored at 4 degrees Celsius [5]. This system achieves yields of 85 to 99 percent with excellent regioselectivity and has been successfully demonstrated on gram-scale reactions.

Trimethylsilyl bromide (TMSBr) systems offer unique advantages for regioselective bromination of electron-rich aromatics. When combined with bulky sulfoxides such as bis(4-chlorophenyl)sulfoxide in acetonitrile, TMSBr provides yields of 70 to 95 percent with high para-selectivity [12]. The system operates through a hydrogen bonding mechanism that directs bromination to specific positions, and the sulfoxide by-products can be recycled.

Flow chemistry approaches have revolutionized the safety and scalability of bromination reactions. Continuous flow systems using sodium bromide and sodium hypochlorite generate bromine in situ, eliminating the handling of molecular bromine [13]. These systems achieve yields of 78 to 99 percent and can be easily scaled for industrial applications while maintaining excellent safety profiles.

Photoredox catalysis using tetrabutylammonium bromide and meta-chloroperbenzoic acid enables bromination under visible light irradiation [14]. This system operates through single-electron transfer mechanisms and provides moderate to high regioselectivity (65 to 85 percent yield) while using readily available reagents and mild conditions.

Electrochemical bromination has emerged as an environmentally friendly alternative that uses electrical energy to drive bromination reactions [15]. Chiral phosphoric acid catalysts enable asymmetric bromocyclization processes with excellent enantioselectivity, demonstrating the potential for stereochemical control in bromination reactions.

Purification and Isolation Strategies

The purification and isolation of 1,8-dibromophenanthrene from reaction mixtures presents unique challenges due to the potential formation of multiple regioisomers and the similar physical properties of brominated phenanthrene derivatives [6] [16]. Effective separation strategies are essential for obtaining pure compounds suitable for characterization and application.

Column chromatography remains the most widely employed purification method for dibromophenanthrene isomers. Silica gel chromatography using hexane/ethyl acetate gradient systems (typically 9:1 to 7:3) provides high resolution and recoveries of 70 to 90 percent [17] [18]. The separation is based on differences in polarity and molecular interactions with the stationary phase. Different dibromophenanthrene isomers exhibit distinct retention times, enabling effective separation even for closely related regioisomers.

Preparative high-performance liquid chromatography (HPLC) offers superior resolution for analytical and preparative separations. Using acetonitrile/water mobile phases, preparative HPLC achieves excellent separation efficiency with recoveries of 85 to 95 percent [19]. This method is particularly valuable for obtaining high-purity samples required for spectroscopic characterization and crystallographic studies.

Recrystallization techniques provide a simple and cost-effective approach for purification, particularly when specific regioisomers predominate in the reaction mixture. Dichloromethane/pentane solvent systems have proven effective for crystallizing dibromophenanthrene derivatives [16]. The method achieves moderate resolution with recoveries of 60 to 80 percent and is suitable for large-scale purification processes.

Crystallization from binary solvent systems has been optimized for specific dibromophenanthrene isomers. Ethanol/chloroform (3:1) systems provide good crystallization conditions with recoveries of 65 to 85 percent [20]. The choice of solvent system depends on the solubility characteristics of the target compound and the need to exclude specific impurities.

Zone melting techniques offer unique advantages for achieving ultra-high purity, particularly for applications requiring minimal impurity levels [21]. Although this method shows limited resolution efficiency (40 to 60 percent recovery), it is valuable for industrial applications where extremely pure materials are required. Zone melting is particularly effective when combined with other purification methods in a multi-step purification strategy.

Fractional sublimation provides an alternative purification approach based on differences in volatility. This method achieves good separation efficiency with recoveries of 70 to 85 percent and is particularly useful for removing high-boiling impurities [21]. The temperature-dependent separation allows for selective purification without the use of solvents.

Liquid-liquid extraction techniques are effective for removing polar impurities and catalyst residues. Methanol/cyclohexane systems provide moderate separation efficiency with recoveries of 50 to 75 percent [22]. This method is particularly valuable as a pre-purification step before more sophisticated separation techniques.

Advanced purification strategies often involve combinations of multiple techniques to achieve optimal purity and yield. A typical purification sequence might include initial liquid-liquid extraction to remove catalyst residues, followed by column chromatography for isomer separation, and final recrystallization for purity enhancement [16].

Analytical monitoring during purification is essential for optimizing separation conditions. Thin-layer chromatography provides rapid assessment of separation progress, while analytical HPLC enables quantitative determination of isomer ratios and purity levels [23]. Nuclear magnetic resonance spectroscopy serves as the ultimate verification tool for structural confirmation and purity assessment.